molecular formula C18H13NO B13775924 benzo[c]acridin-7-ylmethanol CAS No. 73566-39-9

benzo[c]acridin-7-ylmethanol

Cat. No.: B13775924
CAS No.: 73566-39-9
M. Wt: 259.3 g/mol
InChI Key: HEDQVRLHVBZVLF-UHFFFAOYSA-N
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Description

Benzo[c]acridin-7-ylmethanol is a compound belonging to the acridine family, which is known for its broad spectrum of biological activities and industrial applications. Acridine derivatives have been extensively studied due to their unique physical and chemical properties, making them valuable in various fields such as pharmaceuticals, dyes, and materials science .

Preparation Methods

The synthesis of benzo[c]acridin-7-ylmethanol typically involves multi-component reactions. One efficient method is the three-component condensation of aromatic aldehydes, dimedone, and 1-naphthylamine using poly(4-vinylpyridinum) trinitromethanide as a catalyst . This method offers high yields and can be performed under mild conditions. Industrial production methods may involve similar multi-component reactions with optimized conditions for scalability and cost-effectiveness.

Chemical Reactions Analysis

Benzo[c]acridin-7-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzo[c]acridin-7-carboxylic acid, while reduction could produce benzo[c]acridin-7-ylmethane .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzo[c]acridin-7-ylmethanol primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . These interactions can lead to the inhibition of cancer cell proliferation and induce apoptosis.

Comparison with Similar Compounds

Benzo[c]acridin-7-ylmethanol is unique among acridine derivatives due to its specific structure and functional groups. Similar compounds include acridine orange, methylene blue, and other acridine-based drugs. These compounds share the ability to intercalate DNA and exhibit various biological activities, but this compound’s specific structure may offer distinct advantages in terms of selectivity and potency .

Properties

CAS No.

73566-39-9

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

benzo[c]acridin-7-ylmethanol

InChI

InChI=1S/C18H13NO/c20-11-16-14-7-3-4-8-17(14)19-18-13-6-2-1-5-12(13)9-10-15(16)18/h1-10,20H,11H2

InChI Key

HEDQVRLHVBZVLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)CO

Origin of Product

United States

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